

An In-depth Technical Guide to the Chemical Properties of Picryl Chloride

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Introduction: **Picryl chloride**, systematically named 2-Chloro-1,3,5-trinitrobenzene, is a highly reactive organic compound with the chemical formula $C_6H_2CIN_3O_6$.[1][2] It presents as a bright yellow or almost white crystalline solid.[1][2][3] The molecule's structure is characterized by a benzene ring substituted with a chlorine atom and three nitro groups at the 2, 4, and 6 positions.[1] This arrangement of powerful electron-withdrawing nitro groups makes **picryl chloride** an extremely strong electrophile and a potent explosive.[2] Its reactivity makes it a valuable substrate in organic synthesis for studying nucleophilic aromatic substitution reactions and for preparing various derivatives.[4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of **Picryl chloride** are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.



Property	Value	Reference
Molecular Formula	C ₆ H ₂ CIN ₃ O ₆	[1][5]
Molecular Weight	247.55 g/mol	[1][2][6]
Appearance	Almost white to light yellow needles/crystalline powder	[1][3][5][7]
Melting Point	83 °C (181 °F)	[1][2][3][6]
Boiling Point	354.1 °C at 760 mmHg	[5][7]
Density	1.797 - 1.808 g/cm³ at 20 °C	[1][3][5][6]
Vapor Pressure	3.83×10^{-6} mmHg at 25 °C	[1][8]
Water Solubility	530 mg/L at 16 °C (Insoluble to slightly soluble)	[1][5]
Solubility in Organic Solvents	Freely soluble in benzene, hot chloroform, and boiling alcohol; slightly soluble in ether and petroleum ether; soluble in acetone.[1][3][9]	
LogP (Octanol/Water Partition Coefficient)	2.1 - 3.63	[5][7]

Reactivity and Chemical Behavior

The chemical behavior of **picryl chloride** is dominated by the three electron-withdrawing nitro groups, which strongly activate the benzene ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (S_nAr): **Picryl chloride** is a classic substrate for S_nAr reactions.[4] The carbon atom attached to the chlorine is highly electron-deficient (electrophilic), making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11]

Key aspects of its reactivity include:



- Reaction with Amines: It reacts readily with ammonia to form picramide.[1][12] Extensive kinetic studies have been conducted on its reactions with various substituted anilines.[4]
- Reaction with Alkoxides: The reaction with sodium methoxide in methanol has been studied kinetically, showing the rapid formation of a σ-complex.[13]
- Reaction with Sulfite: It reacts with sodium sulfite to replace the chloride with a sulfonate group.[2] CIC₆H₂(NO₂)₃ + Na₂SO₃ → NaO₃SC₆H₂(NO₂)₃ + NaCl[2]
- Charge-Transfer Complexes: As a strong electron acceptor, **picryl chloride** can form charge-transfer complexes, for example, a 1:1 complex with hexamethylbenzene.[2]



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Figure 1: Generalized S_nAr mechanism of **Picryl chloride**.

Explosive Properties

Picryl chloride is classified as a detonating high explosive.[1][7] Its explosive potential is comparable to that of TNT, though it is similarly insensitive to shock.[1][7] The primary hazard is from the blast of an instantaneous explosion.[1][7] When dry, the compound is extremely unstable and can explode if exposed to heat, flame, friction, or shock.[12][14] For transport and safer handling, it is often wetted with at least 10% water by mass to desensitize it.[14]



Property	Value	Reference
Classification	Explosive, Division 1.1	[7][12]
Detonation Velocity	7,200 m/s	[2]
Sensitivity	As insensitive to shock as TNT	[1][7]

Experimental Protocols

1. Synthesis of Picryl Chloride from Picric Acid

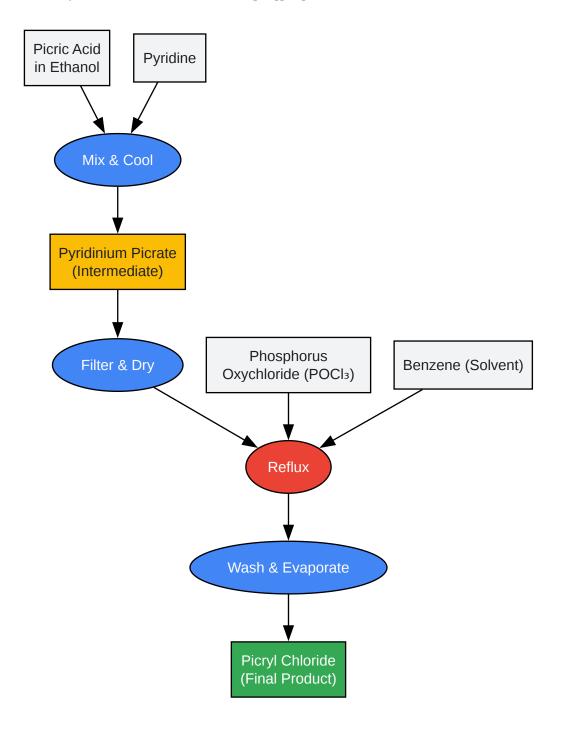
This two-step procedure is a common laboratory method for preparing **picryl chloride**.[15][16] The process involves the formation of pyridinium picrate, which is then reacted with a chlorinating agent like phosphorus oxychloride.

Methodology:

- Step 1: Formation of Pyridinium Picrate
 - Dissolve picric acid (1 mole equivalent) in hot 95% ethanol.
 - Add pyridine (1.1 mole equivalents) to the hot solution.
 - Allow the solution to cool. The yellow solid pyridinium picrate will separate from the solution.
 - Filter the solid and dry it completely. Yields are typically high (97-98%).[15][16]
- Step 2: Conversion to Picryl Chloride
 - In a round-bottom flask equipped with a reflux condenser, combine the dry pyridinium picrate (1 mole equivalent) with benzene (as a solvent).
 - Add phosphorus oxychloride (POCl₃) (0.67 mole equivalents).
 - Boil the mixture under reflux for approximately 15 minutes.[15]



- After cooling, wash the resulting oil and the benzene layer separately with hot water to remove byproducts.
- Remove the benzene by evaporation. The remaining solid is **picryl chloride**.
- The product can be purified further by recrystallization if necessary. Yields of 97-100% have been reported for this conversion.[16][17]





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Figure 2: Workflow for the synthesis of **Picryl chloride**.

2. Kinetic Analysis of SnAr Reactions

The kinetics of **picryl chloride**'s reactions with nucleophiles are often studied to understand the mechanism and substituent effects. A common method involves UV-Vis spectrophotometry.

Methodology:

- Prepare solutions of picryl chloride and the desired nucleophile in a suitable solvent (e.g., methanol, water).[13][18]
- Use a stopped-flow apparatus or manually mix the reactant solutions in a cuvette placed inside a thermostatted UV-Vis spectrophotometer.
- Monitor the reaction by recording the change in absorbance over time at a wavelength where the product or Meisenheimer intermediate has a strong, distinct absorbance maximum (e.g., 327-382 nm).[18]
- Analyze the kinetic data (absorbance vs. time) to determine the pseudo-first-order rate constants.
- By varying the concentration of the nucleophile, the second-order rate constant for the reaction can be determined.[18]

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of picryl chloride.

- ¹H NMR: In CDCl₃, the ¹H NMR spectrum shows a single peak for the two equivalent aromatic protons.[19][20]
- ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[20]



- FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the C-Cl, C-NO₂, and aromatic C-H bonds.[20]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20]

Safety and Handling

Due to its hazardous nature, **picryl chloride** must be handled with extreme caution.

- Explosion Hazard: It is a mass explosion hazard when dry.[7] Avoid grinding, shock, friction, and heat.[7] It should be stored wetted with water.[14]
- Toxicity: **Picryl chloride** is fatal if swallowed, inhaled, or in contact with skin. It is an irritant to the skin, eyes, and respiratory tract.[8][12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and tightly fitting safety goggles.[7] All work should be conducted in a well-ventilated chemical fume hood.
- Incompatibilities: It is incompatible with oxidizing materials, inorganic nitrates, chlorates, and reducing agents.[1][7][14] It can form unstable salts with bases, ammonia, and some metals. [14]

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